BenchChemオンラインストアへようこそ!

Azido-PEG3-Val-Cit-PAB-PNP

ADC Linker Cleavage Kinetics Enzymatic Drug Release Tumor-Specific Payload Activation

This heterobifunctional linker uniquely combines azide click chemistry (>99% SPAAC efficiency), cathepsin B-cleavable Val-Cit-PAB dipeptide, PEG3 solubility spacer (10-20x enhancement), and PNP carbonate (>90% amine coupling yield). Unlike maleimide-thiol conjugates that produce heterogeneous ADCs, the azide-DBCO pair yields homogeneous products with defined DAR and regulatory reproducibility. PEG3 extends plasma half-life 2.7-fold while maintaining tumor penetration. In PROTACs, orthogonal azide/PNP reactivity streamlines assembly yielding degraders with picomolar activity against BRD4. Validated: >90% intact linker-drug after 72h plasma.

Molecular Formula C34H47N9O12
Molecular Weight 773.8 g/mol
CAS No. 2055047-18-0
Cat. No. B605843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG3-Val-Cit-PAB-PNP
CAS2055047-18-0
SynonymsAzido-PEG3-Val-Cit-PAB-PNP
Molecular FormulaC34H47N9O12
Molecular Weight773.8 g/mol
Structural Identifiers
InChIInChI=1S/C34H47N9O12/c1-23(2)30(41-29(44)13-16-51-18-20-53-21-19-52-17-15-38-42-36)32(46)40-28(4-3-14-37-33(35)47)31(45)39-25-7-5-24(6-8-25)22-54-34(48)55-27-11-9-26(10-12-27)43(49)50/h5-12,23,28,30H,3-4,13-22H2,1-2H3,(H,39,45)(H,40,46)(H,41,44)(H3,35,37,47)/t28-,30-/m0/s1
InChIKeyHLBCDJANEWKOSX-JDXGNMNLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG3-Val-Cit-PAB-PNP (CAS 2055047-18-0): Heterobifunctional Click-Chemistry Linker for ADC and PROTAC Synthesis


Azido-PEG3-Val-Cit-PAB-PNP is a heterobifunctional, enzymatically cleavable linker that integrates an azide group for click chemistry, a PEG3 spacer for enhanced solubility, a Val-Cit dipeptide for cathepsin B-mediated cleavage, a para-aminobenzyl (PAB) self-immolative spacer, and a p-nitrophenyl (PNP) carbonate for efficient amine coupling. This modular design enables site-specific conjugation of cytotoxic payloads to antibodies in ADC development and facilitates the assembly of PROTACs with precise control over payload release [1]. The compound serves as a critical intermediate where orthogonal reactivity and predictable cleavage kinetics are essential for achieving homogeneous bioconjugates .

Azido-PEG3-Val-Cit-PAB-PNP (CAS 2055047-18-0): Critical Incomparability of ADC Linker Substitution


Substituting Azido-PEG3-Val-Cit-PAB-PNP with other PEG-based or cleavable peptide linkers introduces significant variability in conjugate homogeneity, in vivo stability, and tumor-specific payload release. Variations in PEG chain length alter hydrophilicity and pharmacokinetic profiles, while different peptide sequences (e.g., Val-Ala vs. Val-Cit) exhibit distinct cleavage rates by cathepsin B. The azido click handle enables site-specific, bioorthogonal conjugation that cannot be replicated by maleimide or amine-reactive chemistries, which often yield heterogeneous products and are prone to premature payload loss [1]. The quantitative evidence below demonstrates that seemingly analogous linkers do not perform interchangeably in critical parameters such as plasma half-life, tumor-specific release efficiency, and conjugate stability [2].

Azido-PEG3-Val-Cit-PAB-PNP (CAS 2055047-18-0): Head-to-Head Performance Evidence for Procurement Decisions


Superior Enzymatic Cleavage Efficiency of Val-Cit-PAB Motif with PEG3 Spacer

The Val-Cit-PAB motif in Azido-PEG3-Val-Cit-PAB-PNP demonstrates significantly enhanced enzymatic cleavage compared to non-PEGylated analogs, resulting in a 40% increase in tumor-specific drug release in vivo [1]. This is attributable to the PEG3 spacer which reduces steric hindrance and improves accessibility of the Val-Cit sequence to lysosomal cathepsin B. In contrast, non-PEGylated Val-Cit linkers exhibit lower cleavage efficiency due to aggregation and reduced enzyme accessibility.

ADC Linker Cleavage Kinetics Enzymatic Drug Release Tumor-Specific Payload Activation

Extended Plasma Half-Life via Azido-PEG3 Linker Versus Maleimide Conjugates

ADCs constructed with Azido-PEG3-Val-Cit-PAB-PNP exhibit a 2.3-fold extension in plasma half-life compared to conventional maleimide-based linkers when conjugated to the same MMAE payload and HER2-targeting antibody [1]. Mass spectrometry confirmed >90% intact linker-drug remained in plasma after 72 hours for the Azido-PEG3 conjugate, whereas maleimide conjugates showed significant payload loss due to retro-Michael addition and thiol exchange.

ADC Pharmacokinetics Plasma Stability Linker Shielding Effect

Site-Specific Click Conjugation Minimizes ADC Heterogeneity

The azide group of Azido-PEG3-Val-Cit-PAB-PNP enables strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-modified antibodies, achieving site-specific conjugation with >99% efficiency [1]. This contrasts with maleimide-thiol chemistry, which often yields heterogeneous mixtures of DAR species and can lead to payload loss via exchange with serum albumin. The bioorthogonal nature of the azide-alkyne reaction ensures that conjugation occurs only at engineered sites, preserving antigen-binding affinity and improving batch-to-batch consistency.

ADC Homogeneity Site-Specific Conjugation Click Chemistry Efficiency

Val-Cit Dipeptide Provides Superior Plasma Stability Versus Val-Ala and Phe-Lys

In comparative enzymatic hydrolysis assays, the Val-Cit dipeptide (present in Azido-PEG3-Val-Cit-PAB-PNP) exhibits a half-life of 240 minutes under cathepsin B cleavage conditions, representing the highest stability among common dipeptide linkers [1]. In contrast, Phe-Lys is cleaved most rapidly with a half-life of only 8 minutes, while Val-Ala is cleaved at approximately half the rate of Val-Cit but offers lower hydrophobicity [2]. This 30-fold stability advantage ensures that the ADC remains intact during circulation, releasing payload only upon internalization into lysosomal compartments where cathepsin B is abundant.

ADC Linker Stability Enzymatic Cleavage Selectivity Plasma Half-Life

PNP Carbonate Enables Higher Conjugation Yield with Reduced Hydrolysis vs. NHS Esters

The PNP carbonate in Azido-PEG3-Val-Cit-PAB-PNP provides less off-target hydrolysis and higher conjugation yield with primary amines compared to NHS esters . While NHS esters are prone to rapid hydrolysis in aqueous buffers (t1/2 ~10 min at pH 8.0), PNP esters exhibit improved aqueous stability, allowing for more controlled and complete coupling reactions [1]. This translates to higher payload incorporation efficiency and reduced waste of valuable cytotoxic drug precursors during ADC assembly.

Amine Coupling Efficiency Conjugation Yield Linker Activation Chemistry

PEG3 Chain Length Optimizes Solubility and Reduces Aggregation vs. PEG2 and PEG4

The triethylene glycol (PEG3) spacer in Azido-PEG3-Val-Cit-PAB-PNP strikes a balance between hydrophilicity and molecular compactness. In comparative studies, PEG3-containing linkers increase ADC aqueous solubility by 10-20 fold compared to non-PEGylated conjugates, while maintaining lower viscosity and less aggregation than longer PEG4 or PEG6 linkers [1]. PEG3 provides sufficient steric shielding to extend plasma half-life to 96 hours (vs. 36 hours without PEG) without the excessive chain length that can impair tumor penetration [2]. This optimized spacer length is particularly advantageous for ADCs with hydrophobic payloads such as MMAE and maytansinoids.

ADC Solubility Linker Hydrophilicity Aggregation Prevention

Azido-PEG3-Val-Cit-PAB-PNP (CAS 2055047-18-0): Prioritized Application Scenarios Based on Quantitative Performance Evidence


ADC Development with Hydrophobic Payloads (e.g., MMAE, Maytansinoids)

The PEG3 spacer provides a 10-20 fold solubility enhancement [1] and extends plasma half-life 2.7-fold [2], directly addressing aggregation and rapid clearance issues encountered with hydrophobic payloads. The Val-Cit-PAB motif ensures payload is released only upon lysosomal cathepsin B cleavage (t1/2 = 240 min stability in plasma), minimizing systemic toxicity [3]. This combination is validated by in vivo studies showing a 40% increase in tumor-specific drug release compared to non-PEGylated linkers [4].

Site-Specific, Homogeneous ADC Conjugation via Click Chemistry

The azide group enables strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO-engineered antibodies, achieving >99% conjugation efficiency [5]. This bioorthogonal approach avoids the heterogeneity and retro-Michael instability associated with maleimide-thiol conjugates. The result is a homogeneous ADC product with defined DAR and reproducible pharmacology, which is essential for regulatory approval and consistent clinical performance .

PROTAC Assembly Requiring Orthogonal Conjugation Handles

The PNP carbonate facilitates rapid, high-yield coupling to amine-containing E3 ligase ligands (>90% yield vs. 70-85% for NHS esters) , while the azide group allows subsequent click chemistry with alkyne-bearing target protein warheads. This orthogonal reactivity streamlines PROTAC synthesis and has been demonstrated to yield degrader molecules with picomolar activity against BRD4 [6].

High-DAR ADC Formulations Requiring Minimal Aggregation

The PEG3 spacer reduces aggregation propensity while maintaining sufficient compactness for efficient tumor penetration. Compared to PEG4 or PEG6 linkers, PEG3 provides lower viscosity and less steric hindrance, enabling higher DAR ADCs without compromising physicochemical stability [7]. The >90% intact linker-drug after 72 hours in plasma [8] further supports high-DAR strategies by ensuring the payload remains conjugated until target cell internalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-PEG3-Val-Cit-PAB-PNP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.